2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a chemical compound with significant relevance in medicinal chemistry and materials science. It is characterized by a nitro group, a thiazole moiety, and a phenolic structure, which contribute to its diverse chemical properties and potential applications.
This compound is synthesized through various chemical reactions involving starting materials such as 2-nitro-4-hydroxyaniline and 2-bromo-1,3-thiazole. The synthesis methods may vary based on the desired purity and yield of the final product.
2-Nitro-4-(1,3-thiazol-2-yloxy)phenol belongs to the class of nitrophenols and thiazole derivatives. It is primarily classified under organic compounds due to its carbon-based structure.
The synthesis of 2-nitro-4-(1,3-thiazol-2-yloxy)phenol typically involves the following steps:
The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. Industrial production may utilize continuous flow reactors for efficiency.
The molecular formula of 2-nitro-4-(1,3-thiazol-2-yloxy)phenol is , with a molecular weight of 279.27 g/mol. The compound features a nitro group (), a thiazole ring (), and a phenolic hydroxyl group ().
The compound's InChI key is ZZXRSKOTRPXPME-UHFFFAOYSA-N, and its canonical SMILES representation is CC(=O)NC1=C(C=C(C=C1)OC2=NC=CS2)N+[O-].
2-Nitro-4-(1,3-thiazol-2-yloxy)phenol can undergo several chemical reactions:
Common reagents for these reactions include hydrogenation catalysts (e.g., palladium on carbon) for reduction and various nucleophiles for substitution reactions. Hydrolysis can be performed under acidic or basic conditions.
The mechanism of action for 2-nitro-4-(1,3-thiazol-2-yloxy)phenol involves its interaction with specific biological targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects.
Property | Value |
---|---|
CAS Number | 55564-07-3 |
Molecular Formula | |
Molecular Weight | 279.27 g/mol |
IUPAC Name | N-[2-nitro-4-(1,3-thiazol-2-yloxy)phenyl]acetamide |
InChI Key | ZZXRSKOTRPXPME-UHFFFAOYSA-N |
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1